Dioctyltin maleate

Description

Properties

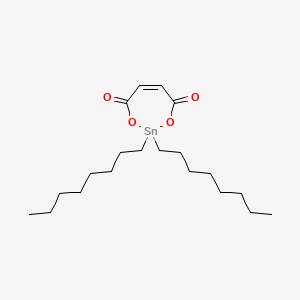

IUPAC Name |

2,2-dioctyl-1,3,2-dioxastannepine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H17.C4H4O4.Sn/c2*1-3-5-7-8-6-4-2;5-3(6)1-2-4(7)8;/h2*1,3-8H2,2H3;1-2H,(H,5,6)(H,7,8);/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVVCOOWYSSGB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4Sn | |

| Record name | DI(N-OCTYL)TIN MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025173 | |

| Record name | Dioctyltin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di(n-octyl)tin maleate is a white powder. (NTP, 1992) | |

| Record name | DI(N-OCTYL)TIN MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | DI(N-OCTYL)TIN MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

16091-18-2 | |

| Record name | DI(N-OCTYL)TIN MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dioctyltin maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016091182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIOCTYLTIN MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctyltin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyltin maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYLTIN MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8D5H6C67T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Structural Elucidation of Dioctyltin Maleate (DOTM)

From Polymerization Dynamics to Biological Stability

Executive Summary: The Structural Enigma

Dioctyltin Maleate (DOTM, CAS 16091-18-2) represents a unique challenge in structural characterization. While widely recognized as a PVC thermal stabilizer, its potential as a cytotoxic agent in drug development—analogous to Cisplatin—has renewed interest in its precise molecular architecture.

The complexity of DOTM lies in its coordination fluxionality . Unlike simple organic molecules, DOTM does not exist solely as a discrete monomer. In the solid state and concentrated solutions, it tends to form coordination polymers where maleate ligands bridge tin centers, expanding the coordination number of the tin atom from 4 to 5 or 6.

This guide provides a definitive, multi-modal protocol for elucidating the structure of DOTM, distinguishing between its discrete molecular forms and supramolecular aggregates.

Synthesis & Purity: The Foundation of Elucidation

Before elucidation, the origin of the sample must be understood. DOTM is typically synthesized via the condensation of Dioctyltin Oxide (DOTO) with Maleic Anhydride.

Critical Reaction Pathway:

-

Impurity Profile: Common impurities include unreacted DOTO (insoluble) and mono-octyltin species.

-

Purification: Recrystallization from dry hexane/benzene is standard, but care must be taken as protic solvents can induce hydrolysis, breaking the coordination polymer.

Multi-Modal Spectroscopic Strategy

To solve the structure, we must interrogate three specific features:

-

Carboxylate Coordination Mode (FT-IR)

-

Tin Coordination Geometry (

Sn NMR) -

Oligomeric State (GPC / ESI-MS)

Infrared Spectroscopy (FT-IR): The Coordination Probe

The carbonyl stretching frequencies of the maleate group are the first indicator of structure. We analyze the difference (

| Vibration Mode | Wavenumber (cm | Structural Insight |

| 1550 – 1600 | Asymmetric stretch. | |

| 1380 – 1420 | Symmetric stretch. | |

| Bridging/Chelating: Indicates the maleate is coordinating to two Sn atoms (polymer) or chelating one Sn. | ||

| Monodentate: Indicates a discrete ester linkage (less common in the stable polymer form). |

Diagnostic Rule: A

Nuclear Magnetic Resonance ( Sn NMR): The Gold Standard

Proton (

-

Chemical Shift (

): The electron density around the Sn nucleus changes dramatically with coordination number.-

4-Coordinate (Tetrahedral):

-40 to -90 ppm. (Rare for solid DOTM). -

5-Coordinate (Trigonal Bipyramidal):

-150 to -250 ppm. (Most common for DOTM polymers). -

6-Coordinate (Octahedral):

-250 to -400 ppm.

-

-

Coupling Constants (

): The coupling between-

Application: A coupling constant

Hz suggests a wider C-Sn-C angle, indicative of higher coordination geometry (trans-arrangement of alkyl groups in a polymer chain) [4].

-

Mass Spectrometry (ESI-MS): Oligomer Distribution

Standard EI-MS is too harsh and will fragment the organotin. Electrospray Ionization (ESI) in positive mode (with MeOH/Formic Acid) is required to observe:

- : Monomer (m/z ~459)

- : Dimer aggregates

-

Hydrolysis products:

Experimental Protocol: Step-by-Step Elucidation

This protocol is designed to be self-validating. If Step 2 fails (insolubility), it confirms the polymeric nature, requiring the alternative path in Step 3.

Phase A: Sample Preparation

-

Solvent Selection: Use Deuterated Chloroform (

) for monomeric equilibrium studies. Use Solid-State NMR if the sample is insoluble (indicative of high polymerization). -

Drying: Sample must be dried under vacuum (

mbar) for 4 hours to remove surface moisture which causes hydrolysis.

Phase B: Spectroscopic Workflow

Step 1: FT-IR Analysis (ATR Method)

-

Collect background spectrum.

-

Apply solid DOTM to diamond ATR crystal.

-

Validation: Verify absence of broad band at 3400 cm

(removes hydrolysis ambiguity). -

Action: Calculate

.

Step 2:

-

Prepare 20 mg/mL solution in

(add TMS as internal standard). -

Pulse Sequence: Inverse gated decoupling (to suppress NOE for quantitative integration).

-

Relaxation Delay (

): Set to 5s (Sn relaxation is slow). -

Reference: Tetramethyltin (

ppm). -

Action: Observe shift. If

ppm, confirm 5-coordinate polymer in solution equilibrium.

Step 3: Structural Assignment

-

Combine IR coordination data with NMR geometry.

-

Conclusion: If IR shows bridging (

) and NMR shows 5-coordinate Sn, the structure is Poly(this compound) .

Visualization of Elucidation Logic

The following diagram illustrates the decision tree for determining the precise structural form of the DOTM sample.

Figure 1: Analytical decision tree for classifying this compound structural forms based on solubility and spectroscopic signatures.

Biological Relevance & Toxicology (Pharma Context)

For researchers evaluating DOTM for antitumor applications:

-

Cytotoxicity Mechanism: DOTM functions similarly to Cisplatin but targets mitochondria directly. The organotin moiety binds to protein thiols, disrupting the mitochondrial membrane potential [4, 6].

-

Stability in Media: The "Polymer" form identified above is a prodrug. In physiological media (pH 7.4), the Sn-O bond hydrolyzes.

-

Protocol Check: Perform time-dependent

Sn NMR in

-

-

Structure-Activity Relationship (SAR): The dioctyl chains provide lipophilicity for cell membrane penetration. The maleate acts as the leaving group. Higher stability (5-coordinate polymers) generally correlates with lower immediate toxicity but sustained release [5, 6].

References

-

CymitQuimica. (n.d.). This compound (CAS 16091-18-2) Properties and Applications. Retrieved from

-

Alfa Chemistry. (n.d.). Dioctyl(maleate)tin Structure and Properties. Retrieved from

-

Hebrew University of Jerusalem. (n.d.). Tin NMR Spectroscopy: 119Sn Chemical Shifts and Coupling Constants. Retrieved from

-

Hadi, A. G., et al. (2019). Synthesis and Biological Activities of Organotin(IV) Carboxylates: A Review. Systematic Reviews in Pharmacy. Retrieved from

-

Baul, T. S. B. (2008). Antimicrobial and antitumor activities of organotin(IV) carboxylates: A review of the last decade. Retrieved from

-

Frontiers in Chemistry. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Retrieved from

Introduction: The Role and Significance of Dioctyltin Maleate

An In-Depth Technical Guide to the Synthesis and Purification of Dioctyltin Maleate

This compound (DOTM) is an organotin compound featuring a central tin atom bonded to two octyl groups and a maleate ligand.[1][2] This structure imparts a unique combination of properties, making it a valuable component in various industrial and pharmaceutical applications. Primarily, it functions as a highly effective heat stabilizer for polymers, most notably polyvinyl chloride (PVC), preventing thermal degradation during high-temperature processing.[3] Beyond stabilization, DOTM serves as a catalyst in the production of polyurethanes and for the crosslinking of silicones.[3][4] Its utility extends to formulations of adhesives, sealants, and coatings.[5] In the pharmaceutical sector, it is employed as a plasticizer and a co-monomer in polymerization processes for creating advanced drug delivery systems.[6]

This guide, intended for researchers and chemical development professionals, provides a detailed examination of the synthesis and purification of high-purity this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that govern the selection of specific reagents and conditions, ensuring a robust and reproducible process.

Core Synthesis Methodology: Reaction of Dioctyltin Oxide and Maleic Anhydride

The most direct and industrially relevant synthesis of this compound involves the condensation reaction between dioctyltin oxide ((C₈H₁₇)₂SnO) and maleic anhydride (C₄H₂O₃).[2][7] This approach is favored for its efficiency and the high purity of the resulting product when executed correctly.

Reaction Mechanism and Stoichiometry

The fundamental reaction involves the nucleophilic attack of the oxygen atom in dioctyltin oxide on the electrophilic carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of a tin-oxygen bond, ultimately yielding the cyclic this compound structure and water as the sole byproduct.

(C₈H₁₇)₂SnO + C₄H₂O₃ → (C₈H₁₇)₂Sn(OOCCH=CHCOO) + H₂O

Maintaining a substantially stoichiometric ratio of the reactants is critical for maximizing yield and minimizing impurities. An excess of either reactant would necessitate more rigorous downstream purification.

Caption: Reaction pathway for the synthesis of this compound.

The Critical Role of the Solvent System

The choice of solvent is paramount to the success of this synthesis and purification strategy. The ideal solvent is an inert aliphatic hydrocarbon, such as heptane.[7] This selection is based on a specific set of solubility properties:

-

Reactant Insolubility: Both dioctyltin oxide and maleic anhydride are insoluble in the chosen hydrocarbon solvent at ambient and reaction temperatures.[7]

-

Product Solubility: The desired product, this compound, is soluble in the hot solvent but crystallizes out upon cooling.[7]

This differential solubility is the cornerstone of the purification process. It allows for the separation of the soluble product from any unreacted, insoluble starting materials through a simple hot filtration step.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a self-validating system for producing high-purity this compound.

Materials and Equipment:

-

Dioctyltin oxide

-

Maleic anhydride

-

Inert aliphatic hydrocarbon solvent (e.g., Heptane)

-

Reaction vessel with overhead stirrer, condenser, and temperature control

-

Heating mantle

-

Filtration apparatus (Buchner funnel, filter paper)

-

Crystallization vessel

Step-by-Step Procedure:

-

Charging the Reactor: To a clean, dry reaction vessel, add the inert aliphatic hydrocarbon solvent. The ratio of solvent to the theoretical product weight should be between 0.55:1 and 2:1.[7]

-

Adding Reactants: While stirring, add substantially stoichiometric amounts of dioctyltin oxide and maleic anhydride to the solvent. The reactants will form a slurry as they are insoluble.

-

Reaction Conditions: Heat the mixture to a temperature between 60°C and 100°C.[7] The reaction is typically carried out at a temperature above the boiling point of the solvent under reflux to facilitate the removal of the water byproduct. Maintain heating and stirring until the reaction is complete, which can be monitored by the dissolution of the solid reactants.

-

Hot Filtration (Impurity Removal): Once the reaction is complete, the hot solution containing the dissolved this compound is immediately filtered. This crucial step removes any unreacted dioctyltin oxide and maleic anhydride, which remain as insoluble solids.[7]

-

Crystallization (Purification): Transfer the hot, clear filtrate to a crystallization vessel. Allow the solution to cool slowly to a temperature between 15°C and 40°C.[7] As the temperature drops, the solubility of this compound decreases, causing it to crystallize out of the solution as a pure solid.

-

Product Recovery: The crystalline this compound is recovered from the solvent by filtration. The collected solid is then washed with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: The final product is dried under vacuum to remove any remaining solvent, yielding a white, powdered this compound.[2][4]

Purification and Validation

The inherent design of the synthesis protocol, utilizing differential solubility, serves as the primary purification method. However, for applications demanding exceptionally high purity or for removing other organotin-related impurities, additional techniques can be employed.

Workflow for Purification

Caption: Purification workflow for this compound via crystallization.

Alternative Purification: Aqueous Workup for Tin Byproducts

In syntheses where tin-containing byproducts might be present, an aqueous wash can be effective. A common method for removing various tin byproducts involves washing the organic solution with an aqueous solution of potassium fluoride (KF).[8] The fluoride ions react with tin species to form highly insoluble organotin fluorides (e.g., Bu₃SnF), which precipitate and can be removed by filtration.[8]

Procedure:

-

Dilute the reaction mixture in a suitable organic solvent.

-

Wash the organic phase two to three times with a 1M aqueous KF solution in a separatory funnel.[8]

-

A solid precipitate may form at the interface, which can be removed by filtering the mixture through a pad of Celite.[8]

-

The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.

Characterization and Quality Control

To ensure the identity, purity, and quality of the synthesized this compound, a suite of analytical techniques should be employed.

| Parameter | Analytical Technique | Purpose | Reference |

| Identity Confirmation | Mass Spectrometry (GC-MS, LC-MS) | Confirms the molecular weight and fragmentation pattern of the target compound. | [9] |

| Purity Assessment | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Separates the main compound from impurities, allowing for quantification of purity. | [10][11] |

| Elemental Analysis | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Provides highly sensitive detection and quantification of tin and other metals. | [9] |

| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and connectivity of the molecule. | N/A |

| Physical Properties | Melting Point Analysis | A sharp melting point range is indicative of high purity. | [2] |

Safety, Handling, and Storage

Organotin compounds, including this compound, should be handled with care due to their potential toxicity.[2]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]

-

Storage: Store this compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2] It is a stable but combustible powder.[2][4]

-

Glassware Preparation: Organotins have an affinity for glass surfaces. To prevent contamination and ensure accurate analysis, all glassware should be acid-washed (e.g., in a hydrochloric acid bath) before use.[12]

Conclusion

The synthesis of this compound via the reaction of dioctyltin oxide and maleic anhydride in a carefully selected inert solvent represents a robust and efficient method for producing a high-purity product. The success of this procedure hinges on the principle of differential solubility, which integrates the synthesis and purification into a streamlined workflow. By understanding the causality behind each step—from stoichiometric control to the strategic choice of solvent—researchers and development professionals can reliably produce this compound that meets the stringent quality standards required for its diverse industrial and pharmaceutical applications.

References

- M&T Chemicals Inc. (1970). Process for preparing this compound. U.S. Patent No. 3,523,961.

-

NANOLAB. (n.d.). Organotin - Dioctyltin (DOT) Analysis: Harmful Chemicals. NANOLAB. [Link]

-

Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Agilent. [Link]

-

U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA. [Link]

-

Ataman Kimya. (n.d.). DIOCTYL MALEATE. Ataman Kimya. [Link]

-

Larsson, M., & Nilsson, U. (n.d.). Screening of organotin compounds in the Swedish environment. ITM, Stockholm University. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Compounds of dioctyltin - Evaluation statement. [Link]

-

American Elements. (n.d.). Dioctyl(maleate)tin. American Elements. [Link]

-

BNT Chemicals. (n.d.). This compound. BNT Chemicals. [Link]

-

Lofrano, G., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Chromatographia. [Link]

-

Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. Gelest. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Dioctyl(maleate)tin | 16091-18-2 [chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. BNT Chemicals | this compound [bnt-chemicals.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Dioctyl Maleate (142-16-5) at Nordmann - nordmann.global [nordmann.global]

- 7. US3523961A - Process for preparing this compound - Google Patents [patents.google.com]

- 8. Workup [chem.rochester.edu]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. dvsb.ivl.se [dvsb.ivl.se]

- 11. analchemres.org [analchemres.org]

- 12. epa.gov [epa.gov]

An In-Depth Technical Guide to Dioctyltin Maleate for Scientific Applications

Abstract: This technical guide provides a comprehensive overview of dioctyltin maleate (DOTM), an organotin compound of significant interest in industrial and research settings. It delves into the core chemical and physical properties, including its definitive molecular weight and formula, synthesis pathways, and key applications. With a focus on scientific integrity, this document is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its utility as a polymer stabilizer, catalyst, and a potential excipient in pharmaceutical formulations. Safety protocols and toxicological data are also presented to ensure responsible handling and application in a laboratory environment.

Core Chemical Identity

This compound is an organometallic compound where a central tin atom is bonded to two octyl chains and a maleate group, forming a heterocyclic structure. Its precise identification is critical for experimental design and regulatory compliance.

| Identifier | Value | Source(s) |

| Molecular Formula | C₂₀H₃₆O₄Sn | [1][2][3][4][5][6] |

| Molecular Weight | 459.21 g/mol | [2][3][4][5][6] |

| CAS Number | 16091-18-2 | [1][2][3] |

| IUPAC Name | 2,2-dioctyl-1,3,2-dioxastannepine-4,7-dione | [2][7][8] |

| Alternate IUPAC Name | (Z)-but-2-enedioate;dioctyltin(2+) | [1] |

| EC Number | 240-253-6 | [1][4] |

| Canonical SMILES | CCCCCCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCCCCCC | [2][7] |

| InChIKey | PZGVVCOOWYSSGB-UHFFFAOYSA-L | [2] |

Physicochemical Characteristics

The physical state and solubility of DOTM are crucial parameters for its application and formulation. While typically a solid, it is often used in solution for catalytic purposes.

| Property | Value | Source(s) |

| Appearance | White powder or clear yellow viscous liquid (in solution) | [1][2][7][9] |

| Melting Point | 87-105 °C | [3][10] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 22 °C) | [1][3][4][9] |

| Organic Solubility | Soluble in benzene and organic esters | [9] |

| Stability | Stable under ordinary conditions; combustible | [3][9][10] |

| Incompatibilities | Strong oxidizing agents, highly alkaline or acidic materials | [3][9] |

Molecular Structure

The structure of this compound is defined by a seven-membered ring containing the tin atom, two oxygen atoms, and the carbon backbone of the maleate group. This cyclic arrangement influences its reactivity and catalytic activity.

Caption: Molecular structure of this compound.

Synthesis Pathway and Rationale

A prevalent and efficient method for synthesizing high-purity this compound involves the reaction of dioctyltin oxide with maleic anhydride.[4][11] The choice of solvent is a critical experimental parameter designed to facilitate purification.

Causality of Solvent Selection: The process often employs an inert aliphatic hydrocarbon solvent (e.g., heptane) in which the reactants (dioctyltin oxide and maleic anhydride) are insoluble, but the product (this compound) is soluble at elevated temperatures.[11] This differential solubility is expertly exploited: after the reaction, a simple hot filtration removes any unreacted starting materials. Subsequent cooling of the filtrate causes the pure this compound to crystallize, providing an elegant and efficient method for isolation.[11]

Caption: Synthesis and purification workflow for this compound.

Applications in Scientific Research and Development

This compound's unique properties make it a versatile tool in several scientific domains.

Polymer Science: PVC Heat Stabilization

The primary industrial application of DOTM is as a heat stabilizer for polyvinyl chloride (PVC).[12][13] During thermal processing, PVC degrades by releasing hydrogen chloride (HCl), which creates undesirable color and compromises the material's structural integrity.[13] Organotin compounds like DOTM act as stabilizers by scavenging the released HCl, thereby preventing this autocatalytic degradation cascade and preserving the polymer's properties.

Catalysis

DOTM serves as an effective catalyst in several important reaction types:

-

Silicone Crosslinking: It catalyzes the curing of silicone polymers, which is essential for producing elastomers and sealants.[14]

-

Esterification: It is used in esterification and transesterification reactions, valued for its efficiency in producing esters for various applications.[14]

-

Polyurethanes: In polyurethane systems, it can improve the storage stability of adhesives and other formulations.[14]

Drug Development and Formulation

For professionals in drug development, DOTM presents interesting possibilities. Its properties as a plasticizer and a solvent make it a candidate for use in advanced drug delivery systems.[15] Specifically, it can be employed in the formulation of tablets and, notably, in transdermal patches where it can modify the polymer matrix to control drug release kinetics.[15] Its use in this field is regulated and requires careful consideration of its toxicological profile.[12]

Experimental Protocol: DOTM as a Catalyst in Lab-Scale Esterification

This protocol provides a self-validating framework for utilizing DOTM as a catalyst. The progress of the reaction can be monitored by standard analytical techniques such as TLC, GC, or NMR.

Objective: Synthesize Octyl Acetate from 1-Octanol and Acetic Anhydride.

Materials:

-

1-Octanol

-

Acetic Anhydride

-

This compound (DOTM)

-

Toluene (or other suitable inert solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware with reflux condenser and magnetic stirrer

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

-

Reagents: To the flask, add 1-octanol (1.0 eq), toluene (to create a ~1M solution), and this compound (0.01-0.05 mol%).

-

Initiation: Begin stirring and add acetic anhydride (1.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. Monitor the reaction's completion by withdrawing small aliquots for analysis.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize excess acid.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude octyl acetate can be purified further by fractional distillation if required.

Toxicology and Safe Handling

As with all organotin compounds, a thorough understanding of the associated hazards is paramount for safe laboratory practice.

Summary of Hazards:

-

Acute Toxicity: Harmful if swallowed (GHS: H302).[1][9] The oral LD50 in rats is reported as 4500 mg/kg.[3][4]

-

Irritation: May cause skin, eye, and respiratory system irritation.[9]

-

Chronic Toxicity: GHS classifications include suspicion of damaging fertility or the unborn child (H361) and causing damage to organs through prolonged or repeated exposure (H372).[1]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[16]

| Hazard Information | GHS Classification / Data | Source(s) |

| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | [1][9] |

| Reproductive Toxicity | Warning (H361: Suspected of damaging fertility) | [1] |

| Target Organ Toxicity | Danger (H372: Causes damage to organs on repeated exposure) | [1] |

| LD50 (Oral, Rat) | 4500 mg/kg | [3][4] |

| Environmental | H410: Very toxic to aquatic life with long lasting effects | [16] |

Safe Handling Protocols:

-

Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood.[17]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (neoprene or nitrile), and chemical safety goggles.[1][17] For weighing the solid powder, a NIOSH-approved respirator is recommended.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark location away from incompatible materials like strong oxidizing agents.[4][17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[16][17]

References

-

PubChem. (n.d.). This compound | C20H36O4Sn | CID 86748249. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). Dioctyl(maleate)tin. Retrieved from [Link]

-

PubChem. (n.d.). Dioctyl(maleate)tin | C20H36O4Sn | CID 16682772. National Center for Biotechnology Information. Retrieved from [Link]

- Hirshman, J. L., & Breza, E. J. (1970). U.S. Patent No. 3,523,961. Washington, DC: U.S. Patent and Trademark Office.

-

Gelest, Inc. (2015). Safety Data Sheet SND4450: DIOCTYL(MALEATE)TIN, tech-95. Retrieved from [Link]

-

Stort Chemicals. (n.d.). SAFETY DATA SHEET DIOCTYL MALEATE. Retrieved from [Link]

-

Making Cosmetics. (n.d.). SDS (Safety Data Sheet) - Dioctyl Maleate. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. Retrieved from [Link]

-

BNT Chemicals. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C20H36O4Sn | CID 86748249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Dioctyl(maleate)tin | 16091-18-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. molcore.com [molcore.com]

- 6. Dioctyl(maleate)tin | CAS 16091-18-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. americanelements.com [americanelements.com]

- 8. Dioctyl(maleate)tin | C20H36O4Sn | CID 16682772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Octyl Tin Maleate, this compound Manufacturers, with SDS [mubychem.com]

- 10. Dioctyl(maleate)tin CAS#: 16091-18-2 [m.chemicalbook.com]

- 11. US3523961A - Process for preparing this compound - Google Patents [patents.google.com]

- 12. CAS 16091-18-2: this compound | CymitQuimica [cymitquimica.com]

- 13. gelest.com [gelest.com]

- 14. BNT Chemicals | this compound [bnt-chemicals.com]

- 15. Dioctyl Maleate (142-16-5) at Nordmann - nordmann.global [nordmann.global]

- 16. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 17. gelest.com [gelest.com]

Technical Guide: Thermal Stability and Degradation Kinetics of Dioctyltin Maleate (DOTM)

Executive Summary

Dioctyltin Maleate (DOTM) is a critical organometallic stabilizer utilized primarily in the thermal processing of Polyvinyl Chloride (PVC) for high-purity applications, including pharmaceutical packaging (blister packs, IV bags) and medical tubing.[1] While its primary function is to arrest the dehydrochlorination of PVC, the thermal stability of DOTM itself is a governing factor in the safety profile of the final medical device.

This guide provides a deep-dive technical analysis of DOTM’s molecular behavior under thermal stress. It details the Frye-Horst stabilization mechanism , delineates the kinetic pathways of degradation , and establishes a self-validating experimental protocol for quantifying activation energy (

Molecular Architecture and Physicochemical Baseline

DOTM (

Key Physicochemical Properties

| Property | Value / Characteristic | Relevance to Stability |

| CAS Number | 16091-18-2 | Registry identification for Tox/E&L studies.[3] |

| Molecular Weight | ~459.2 g/mol | Affects migration rates (leaching) in polymer matrices. |

| Physical State | White Crystalline Powder | Solid-state stability is high; degradation accelerates in solution/melt. |

| Melting Point | 85°C - 95°C | Processing must occur above this phase transition to ensure dispersion. |

| Tin Content | ~25-26% | High Sn content correlates with high efficiency but increases "Elemental Impurity" risk (ICH Q3D). |

The Stabilization Mechanism (The "Why")

To understand how DOTM degrades, one must first understand how it reacts. It does not merely "absorb" heat; it chemically intervenes in the degradation of the polymer matrix.

The Frye-Horst Mechanism

The authoritative model for DOTM function is the Frye-Horst mechanism . PVC degrades via a "zipper" elimination of HCl, creating conjugated double bonds (yellowing).[4] DOTM interrupts this via two pathways:

-

Esterification (Substitution): The maleate group replaces the labile allylic chlorine on the PVC chain. The resulting tin-ester bond is more stable than the carbon-chlorine bond.

-

HCl Scavenging: DOTM reacts with evolved HCl to form Dioctyltin Dichloride (

) and Maleic Acid, preventing the acid-catalyzed auto-acceleration of degradation.

Visualization: The Stabilization Cascade

The following diagram illustrates the chemical intervention of DOTM within a degrading PVC matrix.

Figure 1: The Frye-Horst mechanism showing the substitution of labile chlorine and scavenging of HCl by DOTM.

Thermal Degradation Kinetics (The "When")

When the thermal budget exceeds the stabilizer's capacity, or when DOTM is subjected to TGA (Thermogravimetric Analysis) in isolation, it undergoes its own degradation. This is critical for Extractables & Leachables (E&L) profiles.

Degradation Stages[5][6][7]

-

De-esterification (200°C - 260°C): The Sn-O bond cleaves. Maleic anhydride is released. This is the onset of weight loss in TGA.

-

Sn-C Bond Cleavage (>300°C): The octyl chains detach from the tin center. This releases volatile hydrocarbons (octene/octane).

-

Mineralization (>500°C): Formation of inorganic Tin(IV) Oxide (

) residue.

Kinetic Analysis Protocol

To predict the shelf-life and stability of DOTM-containing devices, researchers must calculate the Activation Energy (

Method: The Kissinger Equation

The dependence of the peak degradation temperature (

-

Plot:

vs -

Slope:

A steep slope indicates a high energy barrier to degradation, implying better thermal stability. For DOTM, typical

Experimental Protocols: Self-Validating Systems

Objective: Determine the thermal stability limit and kinetic parameters of DOTM.

Workflow Visualization

Figure 2: Step-by-step workflow for kinetic analysis using Thermogravimetric Analysis (TGA).

Step-by-Step Methodology

-

Instrument Calibration:

-

Calibrate the TGA balance using standard weights.

-

Calibrate temperature using Curie point standards (e.g., Nickel, Alumel) to ensure accuracy within

. -

Why: Organotin degradation is sensitive; temperature offsets skew

calculations significantly.

-

-

Sample Preparation:

-

Weigh 5–8 mg of DOTM powder into an alumina (

) crucible. -

Note: Do not use Aluminum pans if temperatures will exceed 600°C.

-

Self-Validation Step: Run a blank crucible baseline to subtract buoyancy effects.

-

-

The Heating Matrix (Variable Ramp Rates):

-

Perform 4 separate runs at different heating rates (

): 5, 10, 15, and 20 °C/min. -

Atmosphere: Dynamic Nitrogen (

) flow at 50 mL/min. -

Why Nitrogen? We want to measure thermal degradation (bond breaking), not oxidative degradation (combustion), which follows a different kinetic pathway.

-

-

Data Processing:

-

Identify the temperature of maximum weight loss rate (

or -

Apply the Kissinger equation (Section 3) to solve for

.

-

Regulatory & Toxicological Context for Drug Development[8]

For professionals in drug development, the stability of DOTM is not just a manufacturing parameter; it is a patient safety Critical Quality Attribute (CQA) .

The Leachable Risk

If DOTM degrades during the sterilization (autoclave/gamma) or storage of a medical device, it generates breakdown products.

-

Dioctyltin Oxide (DOTO): Insoluble, potential particulate matter.

-

Mono-octyltin species: Generally higher toxicity than di-octyl variants.

-

Free Maleic Acid: Can alter the pH of liquid drug formulations stored in the container.

Regulatory Thresholds[8][9]

-

USP <661.1>: Plastic Materials of Construction.

-

ICH Q3D: Elemental Impurities. Tin (Sn) is a Class 3 impurity.

-

Oral PDE (Permitted Daily Exposure): 6400 µ g/day .

-

Parenteral PDE: 640 µ g/day .

-

Inhalation PDE: 64 µ g/day .

-

Guidance: If your TGA data indicates DOTM degradation begins near your processing or sterilization temperature (e.g., 121°C autoclave), you must perform rigorous Simulated Use Extraction studies to quantify tin migration.

References

-

Frye, A. H., & Horst, R. W. (1959).[5] The mechanism of polyvinyl chloride stabilization by barium, cadmium, and zinc carboxylates.[6] Journal of Polymer Science.[5] (Foundational mechanism applicable to carboxylate ligands).

-

Gelest, Inc. (2015).[7] Safety Data Sheet: Dioctyl(maleate)tin.[3][7]

-

PubChem. (n.d.). This compound - Compound Summary.[2][7] National Library of Medicine.

-

Australian Government - AICIS. (2022). Evaluation statement: Compounds of dioctyltin.

-

ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BNT Chemicals | this compound [bnt-chemicals.com]

- 3. This compound | C20H36O4Sn | CID 86748249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. scispace.com [scispace.com]

- 6. Action mechanism and application of different PVC stabilizers_Keao Plastic-Production of PVC stabilizer [en.hbkeao.cn]

- 7. gelest.com [gelest.com]

- 8. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Dioctyltin Maleate

Foreword: Understanding the Environmental Journey of an Industrial Workhorse

Dioctyltin maleate (DOTM) belongs to the broader class of organotin compounds, a family of chemicals that has found extensive use in various industrial applications, most notably as a heat stabilizer for polyvinyl chloride (PVC) products.[1][2] As with any chemical substance that sees widespread use, a thorough understanding of its environmental fate and biodegradability is paramount for responsible product stewardship and risk assessment. This guide is intended for researchers, scientists, and drug development professionals who may encounter organotin compounds in their work and require a comprehensive understanding of their environmental behavior.

This document moves beyond a simple recitation of facts and figures. It is designed to provide a deeper, mechanistic understanding of how this compound behaves once it enters the environment. We will explore the key chemical and biological transformations it undergoes, the rates at which these processes occur, and the resulting degradation products. By understanding the "why" behind the experimental methodologies, we can build a more robust and predictive model of the environmental lifecycle of this important industrial chemical.

Physicochemical Properties and Environmental Entry

This compound is a solid, often appearing as a white powder, with low water solubility.[2][3] This limited solubility is a critical factor governing its environmental distribution and bioavailability. Its primary route of entry into the environment is through industrial releases, either to the atmosphere during manufacturing processes or to sewage and waste streams.[4]

| Property | Value | Source |

| Molecular Formula | C20H36O4Sn | [5] |

| Molecular Weight | 459.21 g/mol | [5] |

| Water Solubility | < 0.1 g/100 mL at 22 °C | [6] |

| Appearance | White powder | [3] |

Abiotic Degradation: The Initial Transformation

Once in the environment, this compound is subject to several abiotic degradation processes that initiate its breakdown. These processes are primarily driven by hydrolysis and photolysis.

Hydrolysis: A Primary and Rapid Degradation Pathway

The ester linkages in the this compound molecule are susceptible to hydrolysis, a chemical reaction with water. This process is considered a primary and rapid degradation pathway, leading to the formation of dioctyltin oxide (DOTO) and maleic acid.[7]

Mechanism of Hydrolysis:

The hydrolysis of this compound involves the cleavage of the ester bonds, releasing the maleic acid moiety and forming dioctyltin oxide.

Caption: Hydrolysis of this compound.

Photolysis: Degradation Driven by Light

The dioctyltin moiety itself is susceptible to degradation by sunlight, a process known as photolysis. While direct photolysis data for this compound is scarce, studies on dioctyltin dichloride (DOTC) have shown a very short atmospheric half-life of 0.4 days, indicating rapid degradation.[8] This suggests that the carbon-tin bonds in the dioctyltin structure can be cleaved by ultraviolet radiation.

The probable mechanism involves the stepwise loss of the octyl groups from the tin atom, leading to the formation of monooctyltin species and eventually inorganic tin.

Biotic Degradation: The Role of Microorganisms

While abiotic processes initiate the breakdown of this compound, the ultimate fate of its degradation products is largely determined by microbial activity.

Biodegradability of the Parent Compound: A Story of Persistence

Standardized tests for ready biodegradability, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the persistence of chemicals in the environment. For this compound, the data points to very limited primary biodegradation. A study measuring the Biochemical Oxygen Demand (BOD) over a 28-day period reported a degradation rate of only 3%.[4] This low value firmly places this compound in the category of not "readily biodegradable."

This resistance to rapid microbial breakdown is a key characteristic of many organotin compounds and underscores the importance of understanding the fate of its more persistent degradation products.

Fate of Hydrolysis Products: A Divergent Path

The two primary products of this compound hydrolysis, dioctyltin oxide and maleic acid, exhibit vastly different biodegradability profiles.

-

Dioctyltin Oxide (DOTO): Similar to the parent compound, dioctyltin oxide shows poor biodegradability. Studies have indicated that it is not readily biodegradable.[9] This persistence means that DOTO can remain in the environment for extended periods.

-

Maleic Acid: In stark contrast, maleic acid is readily biodegradable.[4][8] This means that once liberated from the parent molecule, it is quickly broken down by microorganisms in the environment into carbon dioxide and water.

This divergence in the biodegradability of the hydrolysis products is a critical aspect of the environmental fate of this compound.

Microbial Degradation in Soil: The Path to Inorganic Tin

In the soil environment, the dioctyltin moiety undergoes slow microbial degradation. The primary pathway is the sequential dealkylation of the tin atom. Studies have shown that dioctyltin degrades to monooctyltin in soil, with a reported half-life of approximately 152 days for the dioctyltin moiety.[8] This monooctyltin intermediate is then further degraded, ultimately leading to the formation of non-toxic inorganic tin compounds.

Caption: Simplified degradation pathway of this compound in soil.

Bioaccumulation Potential

Bioaccumulation, the process by which a chemical concentrates in an organism to a level higher than in the surrounding environment, is a key consideration for persistent organic pollutants. For this compound, the bioaccumulation potential is considered to be low.[4] Bioconcentration factor (BCF) studies in carp have reported values ranging from less than 0.4 to 9.1.[10] These relatively low BCF values suggest that this compound does not significantly accumulate in aquatic organisms.

Ecotoxicological Profile

While this guide focuses on environmental fate and biodegradability, a brief overview of the ecotoxicological profile of dioctyltin compounds and their degradation products is essential for a complete risk assessment.

Dioctyltin compounds are known to exhibit toxicity, with immunotoxicity and reproductive toxicity being of particular concern.[1] The degradation product, monooctyltin, also contributes to the overall ecotoxicity, although it is generally less toxic than the parent di- and tri-substituted organotins. Acute toxicity studies have identified chronic No-Observed-Effect Concentrations (NOECs) for monooctyltin chloride in algae at 0.003 mg/L.[11]

Experimental Methodologies: A Closer Look

The data presented in this guide are derived from standardized and validated experimental protocols. Understanding the principles behind these methods is crucial for interpreting the results and appreciating their significance.

Ready Biodegradability Testing (OECD 301)

The 3% biodegradation value for this compound was likely determined using a method from the OECD 301 series of tests for ready biodegradability. A common method for poorly soluble substances is the Manometric Respirometry Test (OECD 301F) .[9]

Step-by-Step Methodology for OECD 301F:

-

Preparation of Test Medium: A mineral medium containing essential inorganic salts is prepared and saturated with air.

-

Inoculum: An inoculum of microorganisms is obtained, typically from the activated sludge of a domestic wastewater treatment plant.

-

Test Flasks: The test substance (this compound) is added to sealed flasks containing the mineral medium and the inoculum. Control flasks (inoculum only) and reference flasks (a readily biodegradable substance like sodium benzoate) are also prepared.

-

Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) with continuous stirring for 28 days.

-

Measurement of Oxygen Consumption: The consumption of oxygen by the microorganisms is measured over time using a manometer or an oxygen sensor.

-

Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance.

The causality behind this experimental choice lies in its ability to provide a clear and standardized measure of the potential for rapid and complete biodegradation in an aerobic environment. The low result for this compound in such a test is a strong indicator of its persistence.

Inherent Biodegradability Testing (OECD 302)

Given that this compound is not readily biodegradable, further testing to assess its potential for inherent biodegradability under optimized conditions might be considered. The Modified MITI Test (II) (OECD 302C) is a suitable method for this purpose.[10] This test uses a higher concentration of microorganisms and a longer incubation period to assess if a substance can be degraded under more favorable conditions.

Analytical Methods for Environmental Monitoring

The analysis of organotin compounds in environmental matrices is complex and requires sophisticated analytical techniques. The primary methods involve chromatography coupled with sensitive detectors.

-

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. For organotins, which are often not volatile, a derivatization step is typically required to convert them into more volatile forms before analysis. Common detectors include Mass Spectrometry (MS) and Flame Photometric Detection (FPD).[12][13]

-

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is increasingly used for the analysis of organotin compounds as it can often be performed without a derivatization step. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being developed for sample preparation to improve efficiency and reduce solvent use.[2]

Caption: General analytical workflow for organotin compounds.

Conclusion: A Persistent Compound with a Complex Environmental Story

This compound is a compound that exhibits significant persistence in the environment. Its journey is characterized by an initial rapid hydrolysis to dioctyltin oxide and the readily biodegradable maleic acid. However, the resulting dioctyltin oxide is also persistent and undergoes slow microbial degradation in soil to monooctyltin and eventually inorganic tin. Photodegradation also plays a role in the breakdown of the dioctyltin moiety.

The low bioaccumulation potential of this compound is a positive attribute from an environmental risk perspective. Nevertheless, the inherent toxicity of organotin compounds necessitates a thorough understanding of their environmental fate. This guide has provided a detailed overview of the current scientific knowledge, highlighting the key degradation pathways and the methodologies used to elucidate them. Further research to fill the remaining data gaps, particularly regarding the specific degradation rates of this compound, will further enhance our ability to accurately model its environmental behavior and ensure its safe and responsible use.

References

-

CICAD for Mono- and Disubstituted Methyltin, Butyltin, and Octyltin Compounds. (2006). World Health Organization. [Link]

-

OECD. (1981). Test No. 302C: Inherent Biodegradability: Modified MITI Test (II). OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

U.S. Environmental Protection Agency. (2015). Reassessment of the One Exemption from the Requirement of a Tolerance for Maleic Anhydride (CAS #108-31-6) and Maleic Acid (CAS#). [Link]

-

Australian Government Department of Health. (2022). Compounds of dioctyltin: Evaluation statement. [Link]

-

European Commission. (2015). Risk Assessment Studies on Targeted Consumer Applications of Certain Organotin Compounds. [Link]

-

OECD. (1992). Test No. 301F: Ready Biodegradability: Manometric Respirometry Test. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

Aropha. (n.d.). OECD 301F: Manometric Respiratory Biodegradability Test. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Tin and Tin Compounds. [Link]

-

British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. [Link]

-

LCGC International. (2022). Investigating the Environmental Impact of Organotins. [Link]

-

Organic tin compounds (Dioctyltin compounds) Chemical Substances Control Law Reference No.: PRTR Law C. (n.d.). [Link]

-

Government of Canada. (1993). Priority Substances List Assessment Report for Non-pesticidal organotin compounds. [Link]

-

National Institute of Technology and Evaluation, Japan. (n.d.). Organic tin compounds (Dioctyltin compounds). [Link]

-

Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. [Link]

-

BNT Chemicals. (n.d.). Dioctyltin Oxide. [Link]

-

ECHA. (n.d.). Maleic acid - Registration Dossier. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). Dioctyltin oxide. [Link]

-

PubChem. (n.d.). Maleic acid. [Link]

-

BNT Chemicals. (n.d.). This compound. [Link]

- Google Patents. (n.d.). US3390159A - Process for preparing dioctyltin oxide.

-

Barroso, C. M., et al. (2014). Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. Chemosphere, 109, 155-161. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). Dioctyl(maleate)tin. [Link]

-

GSRS. (n.d.). [Link]

-

JavaScript is disabled. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. BNT Chemicals | this compound [bnt-chemicals.com]

- 3. ecetoc.org [ecetoc.org]

- 4. env.go.jp [env.go.jp]

- 5. PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pathways Linking Oral Bacteria, Nitric Oxide Metabolism, and Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. canada.ca [canada.ca]

- 9. ec.europa.eu [ec.europa.eu]

- 10. cfs.gov.hk [cfs.gov.hk]

- 11. inchem.org [inchem.org]

- 12. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

Technical Whitepaper: Dioctyltin Maleate (DOTM) Stabilization Mechanisms in Medical-Grade PVC

[1]

Executive Summary

In the domain of medical device fabrication and pharmaceutical packaging, Polyvinyl Chloride (PVC) remains ubiquitous due to its chemical resistance and modulus tunability. However, PVC is inherently unstable, undergoing rapid dehydrochlorination (DHC) upon thermal processing. This compound (DOTM) serves as a critical high-performance stabilizer, preferred in medical applications for its superior optical clarity and favorable toxicological profile compared to butyltin or lead-based analogs.[1]

This guide delineates the molecular mechanisms of DOTM, specifically focusing on the Frye-Horst displacement cycle and Diels-Alder dienophilic addition , which collectively arrest polymer degradation and prevent "yellowing" (polyene formation).

Chemical Architecture & Identity

Unlike simple metal soaps, DOTM functions as a coordination complex. In its commercial form, it often exists as an oligomeric or polymeric structure due to the bridging capability of the maleate ligand.

-

Molecular Formula:

[1][3] -

Structure: The central tin (Sn) atom is coordinated to two n-octyl chains and two oxygen atoms from the maleate group.[1] The maleate moiety contains an electron-deficient alkene, crucial for its secondary stabilization mechanism.[1]

Physicochemical Profile

| Property | Specification | Relevance to Processing |

| Physical State | White Crystalline Powder | Easy dispersion in PVC resin dry blends.[1] |

| Tin Content | ~25-26% | High Sn content correlates with high HCl scavenging capacity.[1] |

| Melting Point | 87–105°C | Melts during compounding, ensuring molecular-level distribution. |

| Solubility | Insoluble in water; Soluble in hot aromatics | Low water extractability is vital for blood-contact medical devices.[1] |

Mechanism of Action: The Stabilization Triad

The degradation of PVC proceeds via a "zipper" mechanism: the loss of one HCl molecule creates an allylic chloride, which destabilizes the adjacent chlorine, leading to rapid, autocatalytic DHC and the formation of conjugated polyenes (chromophores). DOTM intervenes through three distinct pathways.

Pathway A: The Frye-Horst Displacement (Primary Stabilization)

The primary mode of action, proposed by Frye and Horst, involves the substitution of labile allylic chlorine atoms on the PVC chain with the maleate ligand.

-

Recognition: The organotin center coordinates with the labile chlorine on the PVC backbone.[5]

-

Substitution: The maleate ester group is transferred to the polymer chain, displacing the chlorine.

-

Result: The new tin-ester linkage is thermally stable, preventing the "unzipping" reaction.[1]

Pathway B: HCl Scavenging (Autocatalysis Prevention)

HCl evolved during processing acts as a Lewis acid catalyst, accelerating further degradation. DOTM neutralizes HCl irreversibly:

Pathway C: Diels-Alder "Healing" (Color Control)

Unique to maleate stabilizers, the maleic acid moiety acts as a dienophile .[1] As PVC degrades, it forms conjugated dienes (polyenes). The maleate group undergoes a [4+2] cycloaddition (Diels-Alder reaction) with these dienes.[1]

-

Effect: This breaks the conjugation length of the polyene sequence.

-

Observation: A shift from yellow/brown (long conjugation) back to colorless (broken conjugation).

Visualization: The Stabilization Pathways

Figure 1: Mechanistic flow of DOTM stabilization.[1] Blue paths indicate stabilizer intervention via substitution (Frye-Horst) and addition (Diels-Alder).[1]

Experimental Validation Protocols

For drug development professionals evaluating material suitability, the following protocols validate stabilizer efficacy and safety.

Protocol A: Static Thermal Stability (Congo Red Method)

Objective: Determine the "induction time" before free HCl is evolved, indicating stabilizer exhaustion. Standard: ISO 182-1 / ASTM D793.[1]

-

Preparation: Cut PVC sample (containing DOTM) into 2mm x 2mm pellets.

-

Setup: Place 5.0g of sample into a reaction tube heated to 180°C ± 0.5°C in an oil bath.

-

Detection: Suspend a Congo Red indicator paper 2 cm above the sample.[1]

-

Endpoint: Measure the time (minutes) for the paper to change from red (pH 5) to blue (pH 3).

-

Interpretation: A time >60 minutes typically indicates sufficient stabilization for medical tubing extrusion.

Protocol B: Dynamic Stability (Torque Rheometry)

Objective: Simulate processing conditions to measure melt stability and cross-linking onset. Equipment: Brabender Plastograph or Haake Rheomix.[1]

-

Conditions: Chamber temp 190°C, Rotor speed 60 RPM.

-

Loading: Charge PVC resin blend (100 phr PVC + 2.0 phr DOTM + lubricants).[1]

-

Data Collection: Record Torque (Nm) vs. Time.

-

Acceptance Criteria: The "stability time" (time until degradation onset) must exceed the residence time of the manufacturing extruder (typically >15 min).

Protocol C: Leachable Tin Analysis (Critical for Medical)

Objective: Quantify organotin migration into simulated biological fluids. Standard: ISO 10993-12 / USP <661>.[1]

-

Extraction: Incubate PVC surface area (6 cm²/mL) in extraction vehicle (e.g., Saline, Ethanol/Water) at 70°C for 24 hours.

-

Digestion: Digest the extract with

. -

Analysis: Analyze via ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for total Tin (Sn).

-

Speciation: If Sn is detected, use HPLC-ICP-MS to distinguish between Dioctyltin (stabilizer) and Monooctyltin (impurity).

Safety & Regulatory Context

In the context of drug delivery systems, the choice of Dioctyltin (DOT) over Dibutyltin (DBT) is driven by toxicology.

-

Toxicity: DOT compounds possess significantly lower oral and systemic toxicity compared to DBT and Methyltin analogs.[1] They are less readily absorbed by the gastrointestinal tract.

-

Immunotoxicity: Unlike DBT, which is a known immunotoxin (thymus atrophy), DOTM shows a wider safety margin.

-

Regulatory:

-

European Pharmacopoeia (Ph.[1] Eur. 3.1.1.2): Permits di-n-octyltin compounds in PVC for containers for human blood and blood components, provided tin migration limits are met (typically < 0.0025%).[1]

-

USP Class VI: DOTM stabilized PVC is a standard formulation for meeting Class VI biocompatibility requirements.[1]

-

References

-

Frye, A. H., & Horst, R. W. (1959). The Mechanism of Polyvinyl Chloride Stabilization by Barium, Cadmium, and Zinc Carboxylates. Journal of Polymer Science. Link

-

Wirth, H. O., & Andreas, H. (1977). The Stabilization of PVC Against Heat and Light.[5][6][7][8] Pure and Applied Chemistry. Link

-

PubChem. (n.d.).[1] Dioctyl(maleate)tin Compound Summary. National Library of Medicine.[1][9] Link

-

European Chemicals Agency (ECHA). (2023).[1][8] Assessment of regulatory needs: Organotin compounds. Link

-

ASTM International. (2023).[1] ASTM D793 - Standard Test Method for Short-Time Stability at Elevated Temperatures of Plastics Containing Chlorine.[1] Link

Sources

- 1. echemi.com [echemi.com]

- 2. Dioctyl(maleate)tin | C20H36O4Sn | CID 16682772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dioctyl(maleate)tin | 16091-18-2 [chemicalbook.com]

- 4. This compound | C20H36O4Sn | CID 86748249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. additives-pvc.com [additives-pvc.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. PVC heat stabilizers under pressure: The future of organotins in the EU - News - News & Events - nordmann.global [nordmann.global]

- 9. afirm-group.com [afirm-group.com]

Spectroscopic Analysis of Dioctyltin Maleate: A Structural Elucidation Guide

Topic: Spectroscopic Analysis of Dioctyltin Maleate (NMR, IR, MS) Content Type: Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Structural Duality

This compound (DOTM) [CAS: 16091-18-2] is a critical organotin compound primarily utilized as a thermal stabilizer in polyvinyl chloride (PVC) processing. For the analytical scientist, DOTM presents a unique challenge: it exhibits structural duality .

In the solid state, DOTM often exists as a coordination polymer where maleate ligands bridge tin centers, creating pentacoordinate or hexacoordinate geometries. However, in solution, these supramolecular structures can depolymerize into monomeric tetracoordinate species depending on solvent polarity and concentration.

This guide provides a rigorous framework for characterizing DOTM using IR, NMR, and MS, with a specific focus on distinguishing between these coordination states.

Sample Preparation & Handling

Safety Warning: Organotins are toxic. Dioctyltin compounds are generally less toxic than their dibutyl or tributyl analogs, but strict adherence to safety protocols (gloves, fume hood) is mandatory to prevent skin absorption and inhalation.

Protocol: Anhydrous Preparation

Moisture is the enemy of organotin structural analysis. Water can hydrolyze the carboxylate bond or coordinate to the tin center, artificially altering the coordination number observed in NMR.

-

Solvent Selection:

-

NMR: Use deuterated chloroform (

) for routine analysis. For probing coordination expansion, use coordinating solvents like -

Drying: All solvents must be dried over molecular sieves (3Å or 4Å) for at least 24 hours prior to use.

-

-

Sample Concentration:

-

Prepare

50 mg/mL for

-

Infrared Spectroscopy (FT-IR): The Coordination Probe

IR spectroscopy is the primary tool for determining the coordination mode of the maleate ligand (monodentate, chelating, or bridging).

Mechanistic Insight: The Rule

The difference in wavenumber (

-

Monodentate (Ester-like):

-

Bridging/Chelating:

Characteristic Bands for DOTM

| Vibrational Mode | Wavenumber (cm⁻¹) | Structural Significance |

| 1725 - 1740 | Uncoordinated carbonyl of the maleate ester group. | |

| 1550 - 1600 | Asymmetric carboxylate stretch. | |

| 1380 - 1420 | Symmetric carboxylate stretch. | |

| 500 - 600 | Fingerprint region; confirms organotin bond. | |

| 400 - 500 | Indicates Sn-O coordination (often weak/broad). |

Interpretation: In polymeric DOTM, you will often observe a shift in the

Nuclear Magnetic Resonance (NMR): The Definitive Tool

While

NMR Parameters

-

Reference: Tetramethyltin (

) at 0.0 ppm. -

Frequency:

149 MHz (on a 400 MHz proton instrument).

Chemical Shift ( ) & Coordination Number

The

| Coordination Number (CN) | Geometry | Chemical Shift Range (ppm) | Interpretation for DOTM |

| 4-Coordinate | Tetrahedral | +200 to -60 | Monomeric species in non-polar solvent ( |

| 5-Coordinate | Trigonal Bipyramidal | -90 to -190 | Dimeric or oligomeric structures; or solvent coordination. |

| 6-Coordinate | Octahedral | -200 to -400 | Polymeric solid-state structure or strong chelation. |

Critical Observation: If you run DOTM in

NMR Signatures

-

Maleate Protons: Singlet at

6.30 - 6.40 ppm. (Note: In free maleic acid, this is lower; the shift confirms esterification). -

Octyl Chain:

-

(attached to Sn): Triplet at

-

Terminal

: Triplet at

-

(attached to Sn): Triplet at

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry of organotins is distinct due to the complex isotopic cluster of Tin.

The Tin Isotope Cluster

Tin has the highest number of stable isotopes (10), with

-

Diagnostic Rule: Any fragment containing one tin atom will exhibit a characteristic "step-ladder" cluster spanning approx. 12 mass units.

-

Cluster Recognition: Look for the pattern where the peak at

(

Fragmentation Pathway (ESI/EI)

DOTM (

-

Molecular Ion:

or -

Primary Loss: Cleavage of an octyl group (

).-

Fragment:

-

-

Secondary Loss: Loss of the maleate ligand or second octyl group.

-

Fragment:

( -

Fragment:

or bare

-

Integrated Analytical Workflow

The following diagram illustrates the logical flow for characterizing DOTM, integrating the three spectroscopic methods to confirm structure and purity.

Figure 1: Integrated spectroscopic workflow for the structural elucidation of this compound.

Summary Data Table

| Parameter | Value / Range | Structural Inference |

| IR | 1730 cm⁻¹ | Ester carbonyl (uncoordinated). |

| IR | 1560 - 1580 cm⁻¹ | Carboxylate coordinating to Sn. |

| -150 to -200 ppm | Indicates 5-coordinate geometry (common for DOTM oligomers). | |

| 6.35 ppm (s) | Maleate double bond intact. | |

| MS Base Peak | m/z ~305 |

References

-

National Institute of Standards and Technology (NIST). (2025). Dioctyl maleate Mass Spectrum and IR Data. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Sair, U., & Thakur, A. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. CoLab. Retrieved from [Link]

-

Halimi, S. M. A., et al. (2005). 119Sn NMR data of organotin carboxylates. ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Dioctyltin Maleate

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of dioctyltin maleate. While a definitive single-crystal structure of this compound is not publicly available in crystallographic databases as of the time of this writing, this document outlines a robust, field-proven workflow for its determination. By drawing upon established protocols for analogous organotin carboxylates, this guide is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to successfully elucidate the three-dimensional atomic arrangement of this industrially significant compound. We will delve into the critical aspects of synthesis, crystallization, single-crystal X-ray diffraction, and data interpretation, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducible results.

Introduction: The Significance of this compound and Its Structural Elucidation

This compound (DOTM), with the chemical formula C20H36O4Sn, is an organotin compound widely utilized as a heat stabilizer for polyvinyl chloride (PVC), a catalyst in esterification reactions, and in the crosslinking of silicones.[1] The efficacy and toxicity of organotin compounds are intrinsically linked to their molecular structure, particularly the coordination environment of the tin atom. A detailed understanding of the crystal structure of this compound is paramount for rationalizing its chemical properties, predicting its behavior in various matrices, and designing more effective and safer alternatives.

Crystal structure analysis provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which collectively govern the macroscopic properties of a material. For this compound, such an analysis would reveal how the maleate ligand coordinates to the dioctyltin moiety and how these units pack in the solid state, which can exist as discrete molecules or polymeric chains.[2]

This guide will navigate the reader through the essential steps of a crystal structure determination project for this compound, from obtaining suitable single crystals to the final structural refinement and validation.

The Workflow of Crystal Structure Analysis